molecular formula C16H20N2O2 B2875593 N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797740-90-9

N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No.: B2875593
CAS No.: 1797740-90-9
M. Wt: 272.348
InChI Key: JAKZTVSKEUHJDO-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[321]oct-2-ene-8-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclic amine with a methoxybenzyl halide under basic conditions to form the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in DMF with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide: Similar structure but lacks the double bond in the bicyclic ring.

    (1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

The presence of the double bond in the bicyclic ring and the methoxybenzyl group makes N-[(4-Methoxyphenyl)methyl]-8-azabicyclo[321]oct-2-ene-8-carboxamide unique

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-20-15-9-5-12(6-10-15)11-17-16(19)18-13-3-2-4-14(18)8-7-13/h2-3,5-6,9-10,13-14H,4,7-8,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKZTVSKEUHJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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